molecular formula C16H28N2O2 B13405067 4-Amino-6-(2-hydroxyethylamino)-2,3-dimethyl-6-phenyl-3-hexanol

4-Amino-6-(2-hydroxyethylamino)-2,3-dimethyl-6-phenyl-3-hexanol

Cat. No.: B13405067
M. Wt: 280.41 g/mol
InChI Key: QERWOCVKOQCENV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-amino-2-methyl-5-citryl benzyl)amino]ethyl alcohol is an organic compound with a complex structure It features an amino group, a methyl group, a citryl group, and a benzyl group attached to an ethyl alcohol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-2-methyl-5-citryl benzyl)amino]ethyl alcohol typically involves multiple steps:

    Formation of the Benzyl Intermediate: The initial step involves the synthesis of the benzyl intermediate. This can be achieved by reacting 4-amino-2-methyl-5-citryl benzaldehyde with an appropriate amine under acidic conditions.

    Amination Reaction: The benzyl intermediate is then subjected to an amination reaction with ethylene oxide or ethylene glycol in the presence of a catalyst to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of 2-[(4-amino-2-methyl-5-citryl benzyl)amino]ethyl alcohol may involve large-scale reactors and continuous flow processes to ensure high yield and efficiency. The use of automated systems for monitoring and controlling reaction conditions is crucial to maintain product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and alcohol groups, leading to the formation of corresponding oxides and ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The benzyl group can participate in substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.

Major Products Formed

    Oxidation: Formation of ketones and oxides.

    Reduction: Formation of amine and alcohol derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-[(4-amino-2-methyl-5-citryl benzyl)amino]ethyl alcohol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, particularly in drug development for targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(4-amino-2-methyl-5-citryl benzyl)amino]ethyl alcohol involves its interaction with specific molecular targets. The amino and alcohol groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The benzyl group may facilitate binding to hydrophobic pockets within biological molecules, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-amino-2-methyl-5-citryl benzyl)amino]propyl alcohol
  • 2-[(4-amino-2-methyl-5-citryl benzyl)amino]butyl alcohol
  • 2-[(4-amino-2-methyl-5-citryl benzyl)amino]pentyl alcohol

Uniqueness

2-[(4-amino-2-methyl-5-citryl benzyl)amino]ethyl alcohol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H28N2O2

Molecular Weight

280.41 g/mol

IUPAC Name

4-amino-6-(2-hydroxyethylamino)-2,3-dimethyl-6-phenylhexan-3-ol

InChI

InChI=1S/C16H28N2O2/c1-12(2)16(3,20)15(17)11-14(18-9-10-19)13-7-5-4-6-8-13/h4-8,12,14-15,18-20H,9-11,17H2,1-3H3

InChI Key

QERWOCVKOQCENV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C(CC(C1=CC=CC=C1)NCCO)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.